5-methyl-N-(4-((pyridin-3-ylmethyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide
Description
The compound 5-methyl-N-(4-((pyridin-3-ylmethyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide features a hybrid heterocyclic scaffold comprising an isoxazole and oxazole ring connected via carbamoyl linkages. Key structural elements include:
- Isoxazole core: A 5-methyl-substituted isoxazole ring with a carboxamide group at position 3.
- Oxazole linker: A 4-carbamoyl-substituted oxazole moiety at position 2.
- Pyridinylmethyl group: A pyridin-3-ylmethyl substituent attached to the oxazole via a carbamoyl bridge.
While direct evidence of its therapeutic application is unavailable in the provided sources, its structural analogs (e.g., ENL degraders, NLRP3 inhibitors) imply roles in modulating protein-protein interactions or enzymatic activity .
Properties
IUPAC Name |
5-methyl-N-[4-(pyridin-3-ylmethylcarbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-9-5-11(20-24-9)14(22)19-15-18-12(8-23-15)13(21)17-7-10-3-2-4-16-6-10/h2-6,8H,7H2,1H3,(H,17,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWOJRNGDNAUSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-N-(4-((pyridin-3-ylmethyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The oxazole and isoxazole moieties are known to enhance binding affinity and selectivity towards various targets, potentially leading to therapeutic effects in cancer and other diseases.
Anticancer Activity
Several studies have evaluated the anticancer properties of isoxazole derivatives, including the compound . The following table summarizes key findings from relevant research:
Selectivity and Efficacy
The compound has shown promising selectivity against various kinases, particularly FLT3, which is crucial in acute myeloid leukemia (AML). For instance, it exhibited an IC50 value of 106 nM against FLT3, indicating strong inhibitory potential while maintaining selectivity over other kinases such as c-KIT and FMS .
Study on FLT3 Inhibition
A study detailed the synthesis and evaluation of various isoxazole derivatives, including our compound, focusing on their activity against FLT3. The results indicated that modifications to the isoxazole structure significantly affected potency and selectivity. The most effective derivative demonstrated an IC50 value of 106 nM against FLT3 .
Cytotoxicity in Leukemia Models
In another study involving human promyelocytic leukemia cells (HL-60), the compound's cytotoxic effects were assessed. The findings suggested that it could induce apoptosis through modulation of apoptotic markers such as Bcl-2 and p21, highlighting its potential as a therapeutic agent in leukemia treatment .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Preliminary data suggest favorable pharmacokinetic properties for this compound, with good oral bioavailability observed in animal models .
Chemical Reactions Analysis
Amide Bond Formation and Coupling Reactions
The compound’s synthesis relies heavily on sequential amide coupling steps. Key methods include:
For example, the oxazole-amide linkage is constructed via activation of the carboxylic acid with EDCI·HCl and HOBt, followed by nucleophilic attack by the pyridinylmethyl amine . Steric hindrance from the pyridine ring necessitates prolonged reaction times (12–24 hours).
Cyclization Reactions
The isoxazole and oxazole rings are formed through cyclization strategies:
b) Oxazole Ring Formation
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Method : Cyclodehydration of β-ketoamides using POCl₃ or PPA (polyphosphoric acid).
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Challenges : Competing side reactions (e.g., over-oxidation) are mitigated by inert atmospheres.
a) Hydrolysis of Esters to Carboxylic Acids
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Reagents : LiOH in THF/H₂O (1:1) at RT.
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Kinetics : Complete conversion within 4 hours (monitored by TLC).
b) N-Methylation of Pyridine
Protection/Deprotection Strategies
| Functional Group | Protecting Agent | Deprotection Method | Efficiency |
|---|---|---|---|
| Amine (pyridine) | Boc (tert-butyl) | TFA (trifluoroacetic acid) | >95% |
| Hydroxyl | TBS (silyl) | TBAF (tetrabutylammonium fluoride) | 90% |
For instance, silyl protection of hydroxyl groups prevents undesired side reactions during amide couplings .
Cross-Coupling Reactions
Though not directly reported for this compound, analogous derivatives undergo:
-
Suzuki-Miyaura Coupling : Introduction of aryl groups via Pd(PPh₃)₄, K₂CO₃ in dioxane (80°C) .
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Buchwald-Hartwig Amination : For N-arylation of pyridine rings .
Stability and Degradation Pathways
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Thermal Stability : Decomposition observed >200°C (DSC analysis).
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Hydrolytic Sensitivity : Amide bonds hydrolyze under strongly acidic (pH <2) or basic (pH >12) conditions.
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Photodegradation : UV exposure (254 nm) leads to oxazole ring opening (t₁/₂ = 48 hours) .
Key Reaction Mechanism Insights
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Amide Coupling : Proceeds via a reactive O-acylisourea intermediate when using EDCI/HOBt .
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Cycloaddition : Concerted mechanism for isoxazole formation, with nitrile oxide acting as a 1,3-dipole .
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Rearrangements : Sigmatropic shifts observed in dihydroisoxazole intermediates under CDI treatment .
Analytical Characterization
Comparison with Similar Compounds
Research Implications and Limitations
- Knowledge Gaps: The target compound’s exact biological target and potency data are unreported in the provided evidence. Further studies should explore its activity in assays relevant to NLRP3 or transcriptional regulation.
- Contradictions : While and emphasize PROTAC applications, the target compound’s lack of a recognizable E3 ligase ligand (e.g., thiazole) suggests divergent mechanisms .
Q & A
Basic: What are the general synthetic routes for 5-methyl-N-(4-((pyridin-3-ylmethyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide?
Methodological Answer:
The compound can be synthesized via multi-step reactions involving:
- Step 1: Preparation of intermediates like 5-amino-3-methylisoxazole-4-carbonyl chloride using methods such as esterification of 2-cyano-3-alkoxy-2-butenoate acids followed by chlorination .
- Step 2: Coupling reactions with aminomalononitrile tosylate (AMNT) in 1-methyl-2-pyrrolidinone (NMP) at room temperature to form oxazole intermediates .
- Step 3: Functionalization via alkylation or carbamoylation using reagents like triethyl orthoacetate under reflux to introduce substituents (e.g., pyridinylmethyl groups) .
- Purification: Recrystallization from ethanol or preparative thin-layer chromatography (TLC) with solvent systems like PE:EA (8:1) .
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): H-NMR (400–600 MHz) in CDCl₃ or DMSO-d₆ to confirm regiochemistry and substituent integration .
- Infrared (IR) Spectroscopy: Identification of carbonyl (1630–1680 cm⁻¹) and amide (3180–3300 cm⁻¹) stretches .
- Mass Spectrometry (MS): ESI-MS to verify molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- Elemental Analysis: Combustion analysis for C, H, N composition (deviation < ±0.4% from theoretical values) .
Basic: How is the preliminary biological activity of this compound assessed?
Methodological Answer:
- In vitro assays: Screen for enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based or colorimetric assays (IC₅₀ determination) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM .
- Solubility and Stability: HPLC monitoring under physiological pH (7.4) and temperature (37°C) for 24–72 hours .
Advanced: How can synthetic yields be optimized for large-scale production?
Methodological Answer:
- Solvent Optimization: Replace DMF with polar aprotic solvents like DMSO or NMP to enhance reaction homogeneity .
- Catalyst Screening: Test coupling agents (e.g., EDCI/HOBt vs. DCC/DMAP) to improve carboxamide formation efficiency .
- Temperature Control: Reflux conditions (80–100°C) for exothermic steps, monitored via in-situ IR to track intermediate formation .
- Byproduct Management: Use scavenger resins (e.g., polymer-bound isocyanates) to remove unreacted intermediates .
Advanced: How do storage conditions impact the compound’s stability?
Methodological Answer:
- Accelerated Stability Testing: Expose the compound to:
- Analytical Monitoring: Use HPLC-PDA to detect hydrolysis byproducts (e.g., free carboxylic acids) and quantify degradation rates .
Advanced: How should researchers resolve contradictory bioactivity data across studies?
Methodological Answer:
- Methodological Audit: Compare assay conditions (e.g., cell line viability thresholds, incubation times) and compound purity (HPLC ≥95%) .
- Dose-Response Reproducibility: Repeat experiments with standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Meta-Analysis: Apply computational tools (e.g., ChemAxon or Schrödinger) to correlate structural features (e.g., logP, H-bond acceptors) with activity trends .
Advanced: What computational strategies validate molecular docking predictions for this compound?
Methodological Answer:
- Ligand Preparation: Generate 3D conformers using Open Babel and assign partial charges via AM1-BCC method .
- Target Selection: Use PDB structures (e.g., 39P ligand) for homology modeling if exact protein structures are unavailable .
- Validation Metrics:
- Docking Scores: Compare AutoDock Vina vs. Glide scores for consensus binding poses.
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
